
Bis(nitrooxy)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(nitrooxy)palladium is a palladium-based compound characterized by the presence of two nitrooxy groups attached to a central palladium atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(nitrooxy)palladium typically involves the reaction of palladium nitrate with suitable ligands under controlled conditions. One common method involves the reaction of palladium nitrate with nitric acid, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium nitrate and nitric acid in reactors designed to handle the specific requirements of the reaction. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(nitrooxy)palladium undergoes various types of chemical reactions, including:
Oxidation: The nitrooxy groups can participate in oxidation reactions, leading to the formation of different oxidation states of palladium.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: The nitrooxy groups can be substituted with other ligands, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, hydrogen, hydrazine, and various ligands. The reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent playing crucial roles.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state palladium compounds, while reduction reactions may produce palladium in lower oxidation states or even elemental palladium.
Aplicaciones Científicas De Investigación
Bis(nitrooxy)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing into the potential use of this compound in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are exploited in industrial processes such as the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(nitrooxy)palladium involves the interaction of the palladium center with various substrates, facilitating chemical transformations. The nitrooxy groups play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Bis(nitrooxy)palladium can be compared with other palladium compounds such as:
Palladium acetate: Known for its use in cross-coupling reactions, palladium acetate has different reactivity and stability compared to this compound.
Palladium chloride: Another commonly used palladium compound, palladium chloride is often employed in catalytic hydrogenation and oxidation reactions.
Palladium nitrate: Similar to this compound, palladium nitrate contains nitro groups but differs in its overall structure and reactivity.
Propiedades
Fórmula molecular |
H2N2O6Pd |
|---|---|
Peso molecular |
232.45 g/mol |
Nombre IUPAC |
nitric acid;palladium |
InChI |
InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |
Clave InChI |
VXBIXSPIFIWRAQ-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
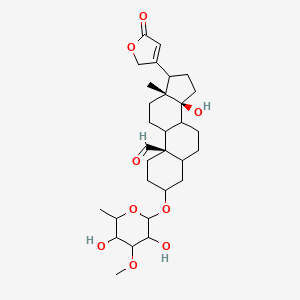


![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
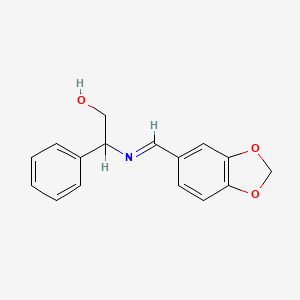
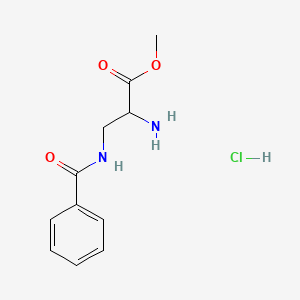
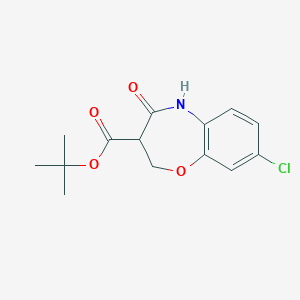
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
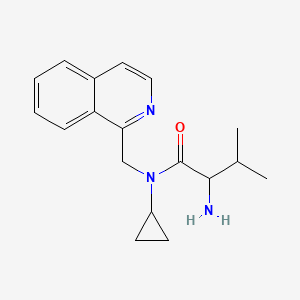



![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
